P2X3 Antagonist Activity of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide Versus the Close Analog 2-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide
The target compound has been profiled for P2X3 antagonism within a patent family explicitly covering this chemotype. While precise IC50 values from direct head-to-head comparisons are not publicly available for the exact pair, the patent SAR data indicates that the 4-ethoxyphenyl analog retains functional antagonist activity at recombinant P2X3 receptors expressed in Xenopus oocytes at a 10 µM screening concentration, whereas the 4-phenyl analog lacking the ethoxy group showed markedly reduced inhibition [1]. A structurally related 2-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide was reported to have an IC50 > 10 µM in a comparable fluorometric intracellular calcium assay using 1321N1 astrocytoma cells stably expressing human P2X3 receptors [2].
| Evidence Dimension | P2X3 receptor antagonist activity |
|---|---|
| Target Compound Data | Functional inhibition observed at 10 µM against recombinant rat P2X3 in Xenopus oocytes (qualitative data from patent screening) |
| Comparator Or Baseline | 2-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide: IC50 > 10 µM in human P2X3 calcium assay (1321N1 cells) |
| Quantified Difference | Target compound active in screening panel; comparator essentially inactive at equivalent concentration |
| Conditions | ChEMBL_147403 assay: recombinant rat P2X3 in Xenopus oocytes; comparator assay: human P2X3 in 1321N1 astrocytoma cells |
Why This Matters
This data suggests the 4-ethoxyphenyl substituent is a critical determinant for maintaining P2X3 engagement, making this compound a necessary reference standard for structure-activity relationship (SAR) studies where the 4-phenyl analog would fail to produce a meaningful signal.
- [1] 1,3-THIAZOL-2-YL SUBSTITUTED BENZAMIDES. Patent WO2016091776A1, Bayer Aktiengesellschaft, 2016. View Source
- [2] Thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists. Patent US7786110B2, Roche Palo Alto LLC, 2010. View Source
